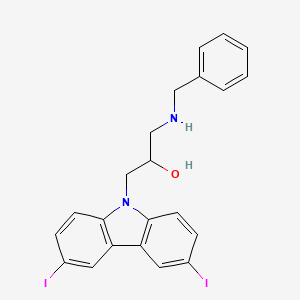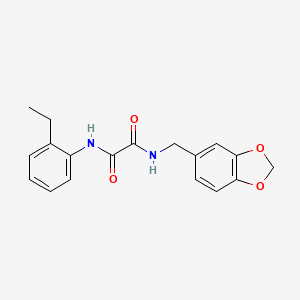
1-(4-butoxybenzoyl)-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-butoxybenzoyl)-4-methylpiperidine, also known as BMBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. BMBP is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in the regulation of various physiological and pathological processes.
作用机制
1-(4-butoxybenzoyl)-4-methylpiperidine acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is activated by the binding of acetylcholine. When this compound binds to the receptor, it blocks the channel pore and prevents the influx of cations such as calcium and sodium. This results in the inhibition of downstream signaling pathways that are activated by the α7 nAChR, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the context in which it is used. In vitro studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that it may have anti-inflammatory properties. This compound has also been shown to inhibit the proliferation and migration of cancer cells in vitro, indicating that it may have potential anti-cancer properties.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-butoxybenzoyl)-4-methylpiperidine in lab experiments is its high selectivity and potency for the α7 nAChR. This allows researchers to specifically target this receptor and study its function in different contexts. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, this compound has a relatively short half-life in vivo, which can limit its usefulness in animal studies.
未来方向
There are several future directions that could be pursued in the study of 1-(4-butoxybenzoyl)-4-methylpiperidine and its potential applications in scientific research. One possible direction is to investigate the effects of this compound on other nicotinic acetylcholine receptors, which may have different physiological and pathological roles. Another direction is to explore the potential therapeutic applications of this compound in various disease contexts, such as inflammation and cancer. Finally, further studies could be conducted to optimize the synthesis and purification of this compound, as well as to develop new analogs with improved pharmacological properties.
合成方法
The synthesis of 1-(4-butoxybenzoyl)-4-methylpiperidine involves several steps, starting with the reaction of 4-butoxybenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
1-(4-butoxybenzoyl)-4-methylpiperidine has been widely used as a tool compound in scientific research to study the function and pharmacology of the α7 nAChR. This receptor is involved in various physiological and pathological processes such as learning and memory, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of the α7 nAChR in a dose-dependent manner, making it a valuable tool for investigating the role of this receptor in different contexts.
属性
IUPAC Name |
(4-butoxyphenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-4-13-20-16-7-5-15(6-8-16)17(19)18-11-9-14(2)10-12-18/h5-8,14H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYRJRNPXRNWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{3-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5164406.png)
![N,N-dimethyl-N'-{[1-(4-morpholinyl)cyclohexyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5164414.png)

![N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5164439.png)

![3-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5164442.png)
![1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5164447.png)
![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5164448.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5164457.png)
![ethyl 7-cyclopropyl-3-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5164464.png)
![1-benzyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5164467.png)

![2-methoxy-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5164486.png)

